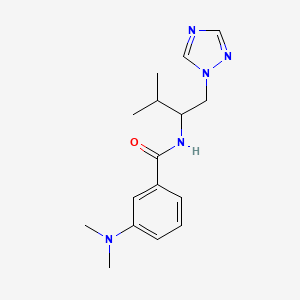

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a dimethylamino substituent at the 3-position of the benzene ring and a branched alkyl chain terminating in a 1,2,4-triazole moiety. Its structural complexity arises from the combination of a benzamide core, a tertiary amine group, and a heterocyclic triazole ring.

Properties

IUPAC Name |

3-(dimethylamino)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-12(2)15(9-21-11-17-10-18-21)19-16(22)13-6-5-7-14(8-13)20(3)4/h5-8,10-12,15H,9H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSNNFGJYXMDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Differences :

- Lacks the 1,2,4-triazole moiety, instead incorporating a hydroxyl and tertiary alcohol group.

- Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H functionalization reactions.

- Similarities :

- Shares the benzamide core and a branched alkyl chain, suggesting comparable synthetic pathways (e.g., amidation of benzoyl chloride derivatives).

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()

- Key Differences: Features a phenylacetyl group and a carbamate-linked triazole, differing in substitution pattern.

- Similarities :

Imidazolyl Benzamides ()

- Key Differences: Replaces 1,2,4-triazole with an imidazole ring, altering electronic properties and binding affinity. Includes a ureidoethyl side chain, enhancing hydrophilicity compared to the target compound’s dimethylamino group.

- Similarities :

- Retains the benzamide scaffold, a common feature in kinase inhibitors and antimicrobial agents.

Functional Comparison

Data Tables

Research Findings and Insights

- Synthetic Challenges : The target compound’s branched alkyl-triazole side chain may complicate regioselective synthesis compared to simpler analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Pharmacological Potential: The dimethylamino group may enhance blood-brain barrier penetration relative to morpholino or piperidine substituents in other triazole derivatives .

- Metabolic Stability : The 1,2,4-triazole ring likely confers resistance to oxidative metabolism compared to imidazole-containing analogues, as seen in β-(1,2,4-triazol-1-yl)-alanine metabolites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step processes, including amidation, cyclization, and functional group modifications. For example:

-

Step 1 : Formation of the benzamide core via coupling reactions using coupling agents (e.g., DCC or EDC) in solvents like dichloromethane or DMF under reflux .

-

Step 2 : Introduction of the triazole moiety via Huisgen cycloaddition (click chemistry) with copper(I) catalysts in acetonitrile or ethanol .

-

Key Conditions : Temperature control (reflux at 80–100°C), anhydrous solvents, and catalysts (e.g., triethylamine) to enhance yields (typically 60–85%) .

Table 1 : Example Reaction Conditions from Literature

Step Solvent Catalyst Temperature Yield (%) Reference Amidation DMF Triethylamine 25°C 75 Triazole Formation Acetonitrile Cu(I) Reflux 82

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms spatial arrangement of the triazole and benzamide groups (e.g., CCDC data) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How do the triazole and benzamide moieties influence the compound’s potential biological activity?

- Methodological Answer :

- Triazole Ring : Enhances metabolic stability and hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition) .

- Benzamide Core : Provides a planar structure for π-π stacking interactions with aromatic residues in biological targets .

- Synergistic Effects : The dimethylamino group increases solubility, while the branched alkyl chain modulates lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

- Methodological Answer :

-

Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol or THF to reduce side reactions .

-

Catalyst Screening : Test alternatives like Pd/C for deprotection steps or microwave-assisted synthesis to accelerate reaction kinetics .

-

Purification Strategies : Use preparative HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .

Example Case : A study achieved 90% purity by replacing DMF with ethanol and extending reaction time to 24 hours .

Q. What computational strategies are used to predict this compound’s interaction with biological targets?

- Methodological Answer :

-

Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., cytochrome P450 or kinase targets) .

-

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic/nucleophilic attack .

-

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Key Finding : The triazole group shows strong binding affinity (−9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase in docking studies .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

-

Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables .

-

Structural Analogs : Compare activity of derivatives (e.g., chloro- or hydroxy-substituted analogs) to identify structure-activity relationships (SAR) .

-

Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Case Study : Discrepancies in antifungal activity (IC₅₀ = 2 μM vs. 15 μM) were resolved by adjusting assay media from Sabouraud to RPMI-1640 .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental bioassay results?

- Methodological Answer :

- Limitations of Docking : Static models ignore protein flexibility or solvation effects. Use ensemble docking with multiple protein conformations .

- Metabolic Interference : In vitro assays may not account for metabolic degradation (e.g., cytochrome P450 interactions). Include liver microsome stability tests .

- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding energy estimates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.